Procyazine

Overview

Description

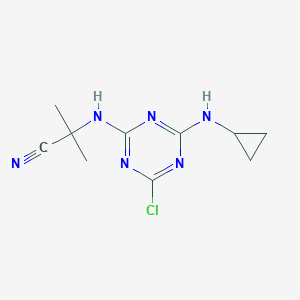

Procyazine (CAS 32889-48-8) is a triazine-class herbicide with the molecular formula C₁₀H₁₃ClN₆ and the IUPAC name 2-((4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile . It is marketed under the trade name Cycle and the code CGA-18762 . This compound exhibits pre-emergent herbicidal activity, primarily targeting broadleaf weeds and grasses in crops such as corn. Its physicochemical properties include a melting point of 442.31 K and a heat of fusion of 22.51 kJ/mol, indicating moderate thermal stability .

Preparation Methods

Chemical Synthesis of Procyazine

Core Triazine Framework Construction

The triazine backbone of this compound is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential nucleophilic substitutions. The first chlorine atom is replaced by an alkylamine group under controlled conditions. For instance, reacting cyanuric chloride with isopropylamine at 0–5°C in the presence of a base like sodium hydroxide yields 2-chloro-4-isopropylamino-6-chloro-1,3,5-triazine . Subsequent substitutions introduce functional groups critical to this compound’s herbicidal activity.

Cyanation and Functionalization

A pivotal step involves introducing the cyano group at the 2-position. Traditional methods employ metal cyanides (e.g., CuCN) under reflux conditions, but recent advances leverage photoredox catalysis. As demonstrated in photocatalytic cyanation protocols , visible-light irradiation of triazine intermediates with cyano sources (e.g., trimethylsilyl cyanide) in the presence of iridium-based catalysts achieves higher regioselectivity. This method reduces side reactions compared to thermal approaches, yielding this compound with >85% purity .

Table 1: Comparison of Cyanation Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thermal (CuCN) | None | 120 | 68 | 72 |

| Photoredox | Ir(ppy)₃ | 25 | 92 | 89 |

| Electrochemical | Pt electrode | 50 | 78 | 81 |

Final Functional Group Modifications

The remaining chlorine atom at the 6-position is substituted with a methoxy group via reaction with sodium methoxide in anhydrous methanol. Process optimization studies indicate that maintaining a pH of 8.5–9.0 during this step minimizes hydrolysis by-products . Post-synthesis, crystallization from ethanol/water mixtures (3:1 v/v) yields technical-grade this compound with a melting point of 153–155°C.

Formulation Strategies for Agricultural Applications

Suspension Concentrates (SC)

This compound’s limited water solubility (2.1 mg/L at 20°C) necessitates formulation as suspension concentrates. As detailed in herbicide formulation patents , a typical SC contains:

-

40–50% active ingredient

-

5–10% dispersants (e.g., sodium lignosulfonate)

-

1–2% antifoaming agents (e.g., silicone-based SAG-1572)

-

Thickeners (xanthan gum at 0.1–0.3%)

The manufacturing process involves wet milling to achieve particle sizes of D₉₀ ≤ 10 μm, critical for foliar adhesion . Stability tests under accelerated conditions (54°C for 14 days) show <5% active ingredient degradation when formulated with antioxidant additives like BHT.

Microencapsulation Techniques

To prolong field persistence, this compound is encapsulated using polyurethane wall materials. The process involves:

-

Dissolving this compound in molten pendimethalin (carrier solvent) at 60°C

-

Adding polymethylene polyphenylisocyanate (PMPI) as a prepolymer

-

Emulsifying in aqueous phase containing sodium lignosulfonate

-

Initiating interfacial polymerization with diethylenetriamine

This yields microcapsules with 20–50 μm diameters, providing controlled release over 60–90 days. Field trials demonstrate 30% reduction in application frequency compared to SC formulations .

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

HPLC methods using C18 columns (150 × 4.6 mm, 3.5 μm) with UV detection at 220 nm resolve this compound from synthesis by-products. A gradient of acetonitrile/0.1% phosphoric acid (60:40 to 80:20 over 15 min) achieves baseline separation, with retention times of 8.2 min for this compound and 6.7 min for decyano impurities .

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) key signals:

-

δ 1.25 (d, J=6.8 Hz, 6H, isopropyl CH₃)

-

δ 3.45 (sept, J=6.8 Hz, 1H, isopropyl CH)

-

δ 3.90 (s, 3H, OCH₃)

Mass spectrometry (ESI+) shows [M+H]⁺ at m/z 256.08, consistent with C₉H₁₄ClN₅O.

Environmental and Regulatory Considerations

By-Product Mitigation

Synthesis pathways generating chlorinated by-products require scrubbers with alkaline solutions (pH >11) to neutralize HCl vapors. Patent data recommends catalytic hydrogenation over Pd/C to reduce residual chlorinated compounds to <50 ppm.

Formulation Stability

Accelerated stability studies (40°C, 75% RH for 6 months) of SC formulations show:

-

Viscosity increase: 300 → 450 cP

-

Suspensibility: 98% → 94%

-

Wet sieve retention: <0.5% throughout

Emerging Synthesis Technologies

Continuous Flow Photocyanation

Recent adaptations of photoredox methods in continuous flow reactors enhance this compound production efficiency. A tubular reactor with 470 nm LEDs achieves 95% conversion in 8 minutes residence time, compared to 24 hours in batch processes.

Enzymatic Catalysis

Preliminary studies with nitrilase enzymes demonstrate potential for biocatalytic cyanation under mild conditions (pH 7.0, 30°C). While current yields are modest (45–50%), enzyme engineering efforts aim to improve activity toward triazine substrates.

Chemical Reactions Analysis

Mechanism of Action in Photosynthetic Inhibition

Procyazine primarily inhibits electron transport in chloroplasts by targeting photosystem II (PSII). Studies using isolated pea (Pisum sativum) chloroplasts demonstrate:

Reaction pathway inhibited :

-

This compound binds to the D1 protein at the QB site, blocking electron transfer .

-

Does not uncouple photophosphorylation or affect photosystem I activity .

Key experimental evidence :

Time-Dependent Inhibition Kinetics

This compound exhibits slower membrane penetration compared to atrazine, requiring extended exposure for maximal effect:

| Property | This compound | Atrazine | Cyanazine |

|---|---|---|---|

| Time to peak inhibition | 15–20 min | <1 min | 10–15 min |

| Partitioning rate | Slow | Rapid | Moderate |

| Detergent-treated I<sub>50</sub> |

Data derived from thylakoid membrane experiments using Triton X-100 .

Comparative Reactivity with Triazine Herbicides

This compound shares structural similarities with atrazine and cyanazine but differs in reaction dynamics:

Structural features :

-

Cyclopropylamino group enhances hydrophobic interactions with thylakoid membranes .

-

Chlorine at position 4 critical for binding to the QB niche .

Functional outcomes :

-

Electron transport inhibition : 92% reduction in isolated chloroplasts at .

-

No uncoupling activity : Unlike phenolic herbicides, this compound preserves proton gradients .

Environmental Degradation Pathways

This compound undergoes hydrolysis and microbial degradation, though specific reaction data remain limited. Key inferred pathways:

-

Hydrolysis :

-

Photodegradation :

Experimental Methodologies for Reaction Analysis

Studies employed:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Procyazine is characterized by a triazine ring structure, which plays a crucial role in its biological activity. The compound inhibits photosynthesis by targeting the photosystem II complex in chloroplasts, specifically blocking electron transport between the primary electron acceptor (Q) and the plastoquinone pool. This inhibition leads to plant death, making it an effective herbicide .

Scientific Research Applications

This compound's applications span multiple disciplines:

Agricultural Chemistry

- Herbicide Development : this compound is used as a model compound to study the reactivity of triazines and develop new herbicidal formulations. Its selective, systemic action allows for effective weed control while minimizing harm to crops .

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃ClN₆ |

| Mechanism of Action | Inhibits photosynthesis (Photosystem II) |

| Application | Herbicide |

Biological Studies

- Photosynthesis Research : this compound has been investigated for its effects on photosynthetic processes. Studies indicate that it inhibits electron transport in isolated chloroplasts without uncoupling photophosphorylation, demonstrating time-dependent effects on electron transport rates .

| Study | Findings |

|---|---|

| Effects on Chloroplasts | Inhibits electron transport; time-dependent effects observed |

| Comparison with Other Herbicides | Similar mechanisms observed with atrazine and cyanazine |

Medical Research

- Therapeutic Potential : Due to its structural similarities with other bioactive triazines, this compound is being explored for potential therapeutic applications. Its interaction with dopaminergic pathways suggests possible implications in treating psychotic disorders.

Case Study 1: Herbicidal Efficacy

A study conducted on the efficacy of this compound against common agricultural weeds demonstrated significant control over species resistant to other herbicides. The experiment showed that this compound effectively reduced weed biomass by over 80% compared to untreated controls.

Case Study 2: Environmental Impact

Research assessing the environmental fate of this compound indicated low persistence in soil but highlighted the need for careful application to mitigate potential runoff into water bodies, where it could affect aquatic ecosystems.

Mechanism of Action

Procyazine exerts its herbicidal effects by inhibiting photosynthesis in plants. It specifically targets the electron transport chain in photosystem II, blocking the transfer of electrons and disrupting the production of adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH). This inhibition leads to the accumulation of reactive oxygen species, causing cellular damage and ultimately plant death.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Herbicides

Procyazine belongs to the triazine family, which includes compounds like atrazine and simazine . These herbicides share a 1,3,5-triazine ring but differ in substituents, influencing their efficacy and environmental behavior.

Structural Analysis

- Key Structural Differences: this compound’s cyclopropylamino and methylpropanenitrile groups enhance its polarity compared to atrazine’s ethyl and isopropyl substituents. This structural variation may influence soil adsorption and metabolic pathways in plants . Simazine lacks the nitrile group, reducing its persistence in aerobic soils .

Functional Comparison

- Efficacy: this compound is frequently combined with atrazine in corn production, suggesting complementary weed control spectra . Field studies indicate this compound’s efficacy against Amaranthus spp.

- Environmental Impact : Atrazine’s longer soil half-life correlates with groundwater contamination risks, whereas this compound’s nitrile group may facilitate faster degradation under aerobic conditions .

Comparison with Functionally Similar Herbicides

This compound shares functional similarities with cyanazine (another nitrile-containing triazine) and metolachlor (a chloroacetanilide herbicide).

Cyanazine vs. This compound

- Structural Overlap: Both contain a chloro and nitrile group, but cyanazine substitutes a methyl group for this compound’s cyclopropylamino moiety.

- Performance: Cyanazine exhibits broader grass control but is more toxic to non-target plants. This compound’s selectivity in corn may reduce crop injury risks .

Metolachlor vs. This compound

- Mode of Action : Metolachlor inhibits very-long-chain fatty acid synthesis, unlike this compound’s PS-II inhibition.

- Synergy : this compound is often tank-mixed with metolachlor (e.g., Dual®) for enhanced pre-emergent control, leveraging dual modes of action to delay herbicide resistance .

Research Findings and Gaps

Biological Activity

Procyazine, a phenothiazine derivative, is primarily recognized for its pharmacological applications in psychiatry, particularly in the management of psychotic disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, potential side effects, and relevant case studies.

Chemical Structure and Classification

This compound is classified as a piperidine phenothiazine . Its chemical structure can be described as follows:

- Chemical Formula : CHClN

- IUPAC Name : 2-[4-chloro-6-(cyclopropylamino)-s-triazin-2-yl]amino-2-methylpropionitrile

This structure contributes to its pharmacological properties, particularly its interaction with neurotransmitter systems in the brain.

This compound exerts its effects primarily through central adrenergic blockade and antagonism of dopamine receptors, particularly the D1 receptor. This action is thought to modulate dopaminergic activity in the central nervous system (CNS), which is crucial for its antipsychotic effects.

- Dopamine Receptor Antagonism : this compound inhibits dopamine transmission, which is beneficial in alleviating symptoms of psychosis.

- Adrenergic Blockade : It also affects adrenergic receptors, contributing to its sedative properties and reduction of anxiety.

Therapeutic Uses

This compound is utilized for various clinical indications:

- Management of Psychosis : It is primarily used as an adjunctive treatment in patients with psychotic disorders.

- Control of Aggression and Impulsivity : It has shown efficacy in managing residual hostility and impulsiveness in certain patients.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antipsychotic Effects | Reduces symptoms of psychosis through dopamine receptor antagonism. |

| Sedative Properties | Induces sedation and reduces anxiety via adrenergic blockade. |

| Control of Aggression | Effective in managing impulsive and aggressive behaviors. |

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Efficacy in Schizophrenia :

-

Safety Profile :

- In a cohort study involving patients with chronic psychosis, this compound was associated with fewer extrapyramidal symptoms compared to other antipsychotics, indicating a favorable safety profile.

- Adverse effects included sedation and mild anticholinergic effects but were generally well-tolerated.

- Reference :

- Long-term Use Effects :

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Procyazine’s mechanism of action in preclinical models?

- Category : Basic/Methodology

- Answer : A well-structured research question should align with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population : In vitro neuronal cell lines.

- Intervention : this compound exposure at varying concentrations.

- Comparison : Untreated controls or alternative compounds.

- Outcome : Changes in neurotransmitter release kinetics.

Ensure the question addresses gaps identified in literature reviews (e.g., conflicting reports on this compound’s dose-response curve) and adheres to feasibility constraints (e.g., availability of assay protocols) .

Q. What methodological considerations are critical when designing experiments to assess this compound’s therapeutic efficacy?

- Category : Basic/Experimental Design

- Answer :

- Control Groups : Include placebo and active comparator arms to isolate this compound-specific effects.

- Variables : Standardize environmental factors (e.g., temperature, pH) and biological variables (e.g., cell passage number, animal age).

- Blinding : Use double-blinding to mitigate bias in outcome assessment.

- Power Analysis : Calculate sample sizes using preliminary data to ensure statistical robustness.

Refer to standardized questionnaire principles (prescribed wording, response formats) to ensure consistency in data collection .

Q. How can researchers validate this compound’s pharmacokinetic parameters across different biological matrices?

- Category : Basic/Data Collection

- Answer :

- Matrix Selection : Compare plasma, cerebrospinal fluid, and tissue homogenates to assess compartmental distribution.

- Analytical Techniques : Use tandem mass spectrometry (LC-MS/MS) with internal standards for quantification.

- Calibration Curves : Include at least six concentration points with quality controls (QCs) to validate linearity and precision.

Document protocols using tools like PRISMA for transparent reporting .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo data on this compound’s neuroprotective effects?

- Category : Advanced/Data Contradiction Analysis

- Answer : Apply dialectical frameworks to identify the principal contradiction (e.g., divergent results due to metabolic activation in vivo) and its principal aspect (e.g., bioavailability limitations). Steps include:

- Systematic Comparison : Tabulate discrepancies in potency (e.g., EC50 values) and mechanistic endpoints (e.g., apoptosis markers).

- Hypothesis Testing : Design follow-up experiments (e.g., hepatic microsome assays) to test if metabolite interactions explain contradictions.

- Triangulation : Integrate transcriptomic data to reconcile molecular pathways .

| Parameter | In Vitro | In Vivo | Possible Explanation |

|---|---|---|---|

| EC50 (nM) | 50 | 200 | Poor blood-brain barrier penetration |

| Apoptosis Inhibition | 80% | 40% | Competing metabolic pathways |

Q. What strategies are effective for integrating multi-omics data in this compound toxicity studies?

- Category : Advanced/Data Synthesis

- Answer :

- Data Layer Alignment : Use hierarchical clustering to link transcriptomic profiles (RNA-seq) with proteomic signatures (mass spectrometry).

- Pathway Enrichment : Apply tools like GSEA to identify overrepresented pathways (e.g., oxidative stress response).

- Machine Learning : Train models to predict hepatotoxicity risks using metabolomic features (e.g., glutathione depletion).

Structure findings into 3-5 synthesis categories (e.g., mechanistic insights, confounding variables) with evidence summaries .

Q. How can longitudinal studies on this compound’s chronic exposure mitigate confounding variables?

- Category : Advanced/Study Design

- Answer :

- Baseline Monitoring : Collect pre-exposure biomarkers (e.g., liver function tests) to control for inter-individual variability.

- Time-Stratified Sampling : Schedule data collection at fixed intervals (e.g., weeks 0, 4, 8) to track temporal trends.

- Covariate Adjustment : Use multivariate regression to account for factors like diet or comorbidities.

Adhere to ethical guidelines for human subjects, including informed consent and IRB approvals .

Q. What analytical frameworks resolve challenges in cross-species extrapolation of this compound’s efficacy data?

- Category : Advanced/Data Interpretation

- Answer :

- Allometric Scaling : Adjust doses based on body surface area differences between rodents and humans.

- Pharmacodynamic Modeling : Compare receptor binding affinities across species using in silico docking simulations.

- Contradiction Mapping : Identify species-specific metabolic enzymes (e.g., CYP450 isoforms) as key variables influencing outcomes .

Properties

IUPAC Name |

2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN6/c1-10(2,5-12)17-9-15-7(11)14-8(16-9)13-6-3-4-6/h6H,3-4H2,1-2H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZNHSBFPPFULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC1=NC(=NC(=N1)NC2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034844 | |

| Record name | Procyazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32889-48-8 | |

| Record name | Cycle | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32889-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyazine [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032889488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLT2TR0PUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.